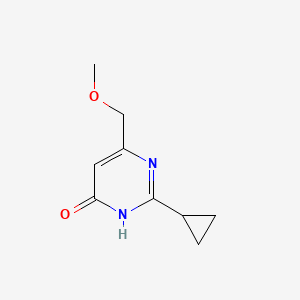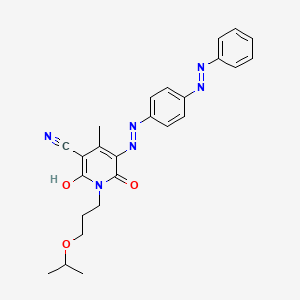![molecular formula C12H15N3S B1489770 (1-(苯并[d]噻唑-2-基)吡咯烷-2-基)甲胺 CAS No. 1248293-61-9](/img/structure/B1489770.png)
(1-(苯并[d]噻唑-2-基)吡咯烷-2-基)甲胺
描述
(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎特性
与“(1-(苯并[d]噻唑-2-基)吡咯烷-2-基)甲胺”结构类似的化合物已被合成并分析其抗炎特性 . 这些化合物被评估其抗炎活性,并显示出令人鼓舞的结果 .
抗氧化活性
噻唑衍生物,包括“(1-(苯并[d]噻唑-2-基)吡咯烷-2-基)甲胺”,已被发现具有抗氧化特性 . 抗氧化剂在保护机体免受自由基损伤方面至关重要。
镇痛活性
噻唑衍生物也被发现具有镇痛(缓解疼痛)特性 . 这使它们成为开发新型止痛药的潜在候选药物 .
抗菌活性
噻唑化合物已被发现具有抗菌特性,使其成为开发新型抗菌药物的潜在候选药物 .
抗病毒活性
噻唑衍生物已被发现具有抗病毒特性 . 这表明它们可以用于开发新型抗病毒药物 .
抗肿瘤和细胞毒活性
噻唑衍生物已被发现具有抗肿瘤和细胞毒活性 . 这表明它们可以用于开发新型癌症治疗方法 .
神经保护活性
噻唑衍生物已被发现具有神经保护特性 . 这表明它们可以用于治疗神经退行性疾病 .
抗惊厥活性
作用机制
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit anti-inflammatory properties . These compounds inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine likely interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity. For instance, similar compounds have shown to inhibit COX-1 and COX-2 enzymes . The inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. When (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine inhibits these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation .
Result of Action
The primary result of the action of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine is the reduction of inflammation. By inhibiting the COX enzymes, the compound prevents the production of prostaglandins, thereby reducing inflammation .
生化分析
Biochemical Properties
(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) . These interactions can modulate the enzymatic activity, leading to changes in cellular redox states and overall cellular health.
Cellular Effects
The effects of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can alter metabolic pathways, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, influencing their activity. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine vary with different dosages. Low doses of the compound have been shown to have beneficial effects, such as reducing inflammation and oxidative stress . Higher doses can lead to toxic effects, including cellular damage and impaired organ function. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and utilization . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, which are critical for cellular energy balance.
Transport and Distribution
The transport and distribution of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine within cells and tissues are essential for understanding its overall impact on cellular function. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-8-9-4-3-7-15(9)12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPAJIGHGXTTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


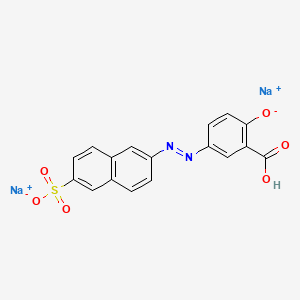
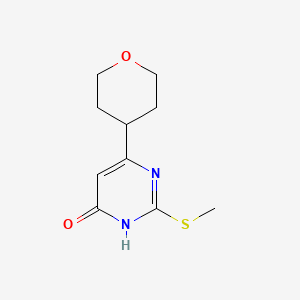
![5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489691.png)
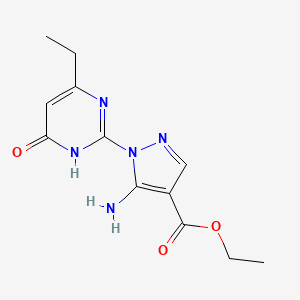
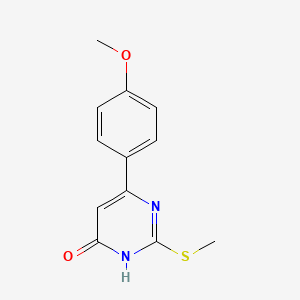
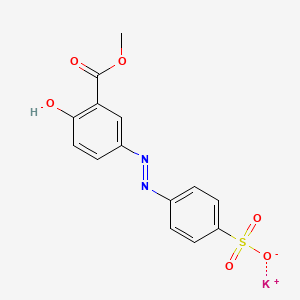
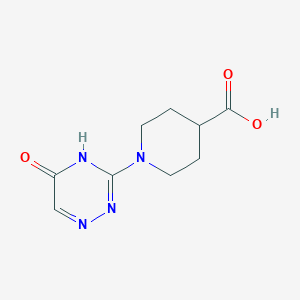
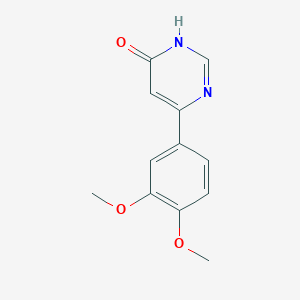
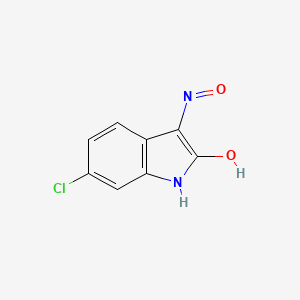
![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)
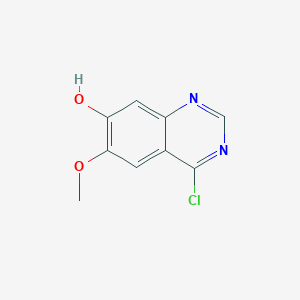
![1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/new.no-structure.jpg)
